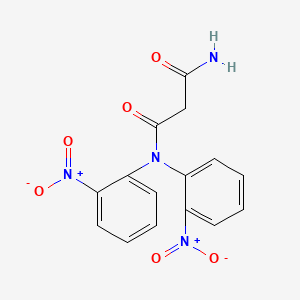

N,N-bis(2-nitrophenyl)propanediamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N4O6 |

|---|---|

Molecular Weight |

344.28 g/mol |

IUPAC Name |

N',N'-bis(2-nitrophenyl)propanediamide |

InChI |

InChI=1S/C15H12N4O6/c16-14(20)9-15(21)17(10-5-1-3-7-12(10)18(22)23)11-6-2-4-8-13(11)19(24)25/h1-8H,9H2,(H2,16,20) |

InChI Key |

JNQXBCQQPYGZQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N(C2=CC=CC=C2[N+](=O)[O-])C(=O)CC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N,n Bis 2 Nitrophenyl Propanediamide and Its Analogues

Design and Optimization of Amidation Reactions for the Propanediamide Core

Direct Condensation Approaches Utilizing Malonic Acid Derivatives and 2-Nitroaniline (B44862) Precursors

Direct condensation is a fundamental approach to amide bond formation, involving the reaction of a carboxylic acid with an amine, typically with the removal of water. In the context of N,N'-bis(2-nitrophenyl)propanediamide, this would involve the direct reaction of malonic acid or its derivatives with 2-nitroaniline.

One straightforward method for a similar compound, N,N′-Bis(2-chlorophenyl)propanediamide, involves treating malonic acid with 2-chloroaniline (B154045) in a suitable solvent like dichloromethane. The mixture is stirred for several hours to allow for the completion of the reaction. beilstein-journals.org This approach, while direct, may require optimization of reaction times and temperatures to drive the reaction to completion and maximize the yield of the desired diamide (B1670390).

Malonic acid itself can react as a typical carboxylic acid to form diamides. wikipedia.org The use of malonic acid derivatives, such as malonyl chloride, can also be employed to obtain diamides with greater reactivity. wikipedia.org Another approach involves the use of malonic acid esters. For instance, the condensation of 2-aminopyridines with diethyl malonate is a known method for forming related heterocyclic structures, highlighting the utility of malonic esters in reactions with amino compounds. nih.gov

Mechanistic Investigations of Amide Bond Formation in N-Arylpropanediamides

The formation of an amide bond, at its core, involves the nucleophilic attack of an amine on an activated carboxylic acid or its derivative. In the synthesis of N-arylpropanediamides, the nucleophilicity of the aromatic amine (2-nitroaniline) and the reactivity of the malonic acid derivative are key factors influencing the reaction mechanism and rate.

The general mechanism for amide formation from a carboxylic acid derivative involves the departure of a leaving group from the carbonyl carbon, which is facilitated by the incoming amine nucleophile. nih.gov For direct reactions between a carboxylic acid and an amine, the process is often thermodynamically unfavorable at room temperature and requires either strong heating or activation of the carboxylic acid. nih.gov

For N-aryl amides specifically, the lower nucleophilicity of anilines compared to aliphatic amines can present a challenge, potentially leading to slower reaction rates and the need for more forcing conditions or more reactive acyl donors. researchgate.net This is a critical consideration in the synthesis of N,N'-bis(2-nitrophenyl)propanediamide, where the electron-withdrawing nitro group on the aniline (B41778) ring further reduces its nucleophilicity.

Exploration of Advanced Coupling Reagents and Catalytic Systems

To overcome the challenges associated with direct condensation, a vast array of advanced coupling reagents and catalytic systems have been developed to facilitate amide bond formation under milder conditions and with higher efficiency. These reagents work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Coupling Reagents:

A variety of coupling reagents are available, each with its own mechanism of action and suitability for different substrates. Some of the most common classes include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues are very effective for forming amide bonds, particularly in peptide synthesis.

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and rapid reaction times.

The choice of coupling reagent can significantly impact the yield and purity of the final product, and often requires empirical optimization for a specific reaction.

| Coupling Reagent Class | Example(s) | General Application |

| Carbodiimides | DCC, EDC | General amide synthesis |

| Phosphonium Salts | BOP, PyBOP | Peptide synthesis, difficult couplings |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | High-efficiency and rapid amide synthesis |

Catalytic Systems:

In recent years, the development of catalytic methods for amide bond formation has gained significant attention as a more atom-economical and sustainable alternative to stoichiometric coupling reagents. These systems often involve transition metals or other catalysts that can activate the carboxylic acid or the amine.

Boronic acid-based catalysts have shown promise in promoting the direct amidation of carboxylic acids. These catalysts are thought to function by forming a reactive acyloxyboron intermediate. Ruthenium-based catalysts have also been developed for the dehydrogenative coupling of alcohols and amines to form amides, representing an innovative approach to amide synthesis.

The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for green chemistry research, highlighting the importance of developing more sustainable amidation methods. chemicalbook.com

Strategies for Regioselective and Stereoselective Introduction of Aryl and Nitro Moieties

For the synthesis of N,N'-bis(2-nitrophenyl)propanediamide, the regiochemistry is predetermined by the starting materials: malonic acid and 2-nitroaniline. The nitro group is already positioned at the 2-position of the aniline ring. However, in the synthesis of more complex analogues, the regioselective introduction of substituents on the aryl rings or the propanediamide backbone becomes a significant challenge.

Strategies for achieving regioselectivity often rely on the inherent directing effects of existing functional groups on the aromatic ring during electrophilic aromatic substitution reactions. For instance, the nitration of aniline derivatives must be carefully controlled to achieve the desired isomer. Direct nitration of aniline can be problematic due to the high reactivity of the amino group, often leading to a mixture of products and over-nitration. hopemaxchem.com A common strategy to control this is to first protect the amino group, for example, by acetylation to form acetanilide. The less activating acetamido group then directs nitration primarily to the para and ortho positions. Subsequent hydrolysis of the amide reveals the desired nitroaniline. hopemaxchem.commagritek.com

Stereoselectivity becomes a crucial consideration when chiral centers are present in the molecule. For analogues of N,N'-bis(2-nitrophenyl)propanediamide that may contain stereocenters on the propanediamide backbone or on substituents, stereoselective synthetic methods are required. This can be achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries that direct the stereochemical outcome of a reaction. For example, the stereoselective synthesis of chiral α-fluoro-imides has been demonstrated through the fluorination of chiral enamides, where a chiral oxazolidinone auxiliary controls the facial selectivity of the fluorinating agent's approach. rsc.org Similarly, stereoselective synthesis of other nitrogen-containing compounds often involves carefully designed multi-step sequences that control the formation of each stereocenter. mdpi.comnih.govmdpi.com

Principles of Sustainable Synthesis in N-Arylpropanediamide Chemistry

The principles of green and sustainable chemistry are increasingly being integrated into the design of synthetic routes for all chemical compounds, including N-arylpropanediamides. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. rsc.org

Key principles of sustainable synthesis applicable to N-arylpropanediamide chemistry include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods for amide bond formation are inherently more atom-economical than those using stoichiometric coupling reagents, as the latter generate significant amounts of byproducts.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. This includes exploring the use of water or other benign solvents, or even performing reactions under solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is one technique that can often accelerate reaction rates and reduce reaction times, potentially leading to energy savings. researchgate.net

Use of Renewable Feedstocks: While not always feasible for complex aromatic compounds, the use of starting materials derived from renewable resources is a key goal of green chemistry.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents from both an atom economy and waste reduction standpoint. The development of efficient and recyclable catalysts for amidation is a major area of research in green chemistry.

By applying these principles, the synthesis of N,N'-bis(2-nitrophenyl)propanediamide and its analogues can be made more environmentally friendly and economically viable.

Synthetic Routes to Structurally Modified Analogues of N,N'-bis(2-nitrophenyl)propanediamide

The synthesis of structurally modified analogues of N,N'-bis(2-nitrophenyl)propanediamide allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. These modifications can involve changes to the aryl rings, the propanediamide core, or both.

Modifications of the Aryl Rings:

Analogues with different substituents on the phenyl rings can be prepared by using appropriately substituted anilines as starting materials. For example, using anilines with halogen or alkyl substituents would lead to the corresponding halogenated or alkylated N,N'-bis(phenyl)propanediamides. The synthesis of N,N′-Bis(2-chlorophenyl)propanediamide is a clear example of this approach. beilstein-journals.org Similarly, the synthesis of N,N′-diarylureas from various substituted anilines demonstrates the feasibility of incorporating a wide range of functional groups onto the aryl rings. rsc.org

Modifications of the Propanediamide Core:

The length of the dicarboxylic acid chain can be varied to produce analogues with different spacing between the two N-aryl groups. For instance, using glutaric acid instead of malonic acid would yield N,N′-bis(2-nitrophenyl)glutaramide, a compound that has been successfully synthesized. nih.gov The synthesis of N(1),N(6)-BIS(2-NITROPHENYL)HEXANEDIAMIDE further illustrates the extension of the linker between the amide functionalities.

Furthermore, substituents can be introduced on the central carbon of the propanediamide backbone. This can be achieved by starting with a substituted malonic acid derivative. For example, the synthesis of N-allyl malonamides demonstrates the introduction of an allyl group on the nitrogen, which could be adapted to introduce substituents on the carbon backbone. rsc.org

The synthesis of these analogues often follows similar synthetic strategies to the parent compound, utilizing direct condensation, coupling reagents, or catalytic methods to form the crucial amide bonds. The choice of synthetic route will depend on the specific structure of the desired analogue and the availability of the starting materials.

Based on the comprehensive search for scientific literature, it has been determined that detailed experimental data for the specific compound N,N'-bis(2-nitrophenyl)propanediamide (also known as N,N'-bis(2-nitrophenyl)malonamide) is not available in the public domain.

While data exists for structurally related analogues, such as N,N'-bis(2-nitrophenyl)glutaramide (which has a longer carbon chain) and N,N'-bis(2-chlorophenyl)propanediamide (which has different substituents), using this information would be scientifically inaccurate and would not pertain to the subject of your request.

Therefore, it is not possible to generate the requested article with the specified detailed sections on Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and NMR Spectroscopy for N,N'-bis(2-nitrophenyl)propanediamide, as the primary research data required to populate these sections has not been published or is not accessible through the conducted searches.

Comprehensive Spectroscopic and Solid State Characterization of N,n Bis 2 Nitrophenyl Propanediamide

Solution-State Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of the chemical bonds.

The FT-IR and Raman spectra of N,N'-bis(2-nitrophenyl)propanediamide are expected to exhibit characteristic vibrations corresponding to its amide and nitro functional groups. Based on data from the closely related N,N'-bis(2-nitrophenyl)glutaramide, the following assignments can be made. nih.gov

Characteristic Vibrational Frequencies for N,N'-bis(2-nitrophenyl)propanediamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3335 |

| C=O (Amide I) | Stretching | ~1694 |

| N-H | Bending (Amide II) | ~1530 |

| C-N | Stretching | ~1331 |

| NO₂ | Asymmetric Stretching | ~1520 |

| NO₂ | Symmetric Stretching | ~1350 |

The N-H stretching vibration typically appears as a sharp band in the high-frequency region of the spectrum. nih.govnih.gov The amide I band, primarily due to C=O stretching, is a strong and characteristic absorption. nih.govnih.gov The nitro group vibrations also give rise to strong and distinct bands. researchgate.net

The positions and shapes of the vibrational bands can be sensitive to the molecular environment. In the solid state, the presence of intramolecular hydrogen bonding between the amide N-H and the oxygen of the ortho-nitro group is anticipated. This interaction can lead to a broadening and a shift to lower frequency of the N-H stretching band. Intermolecular hydrogen bonds, particularly N-H···O=C interactions between adjacent molecules, would also influence the N-H and C=O stretching frequencies, typically causing a red shift. nih.gov Such interactions are crucial in dictating the supramolecular assembly in the crystal lattice. nih.gov

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis absorption spectrum of N,N'-bis(2-nitrophenyl)propanediamide in a suitable solvent is expected to show absorptions characteristic of the nitrophenyl chromophore. Typically, nitroaromatic compounds exhibit absorption bands corresponding to π → π* and n → π* transitions. nih.gov The presence of the amide group can also influence the electronic transitions.

While many nitroaromatic compounds are known to have their fluorescence quenched, some exhibit emission depending on their structure and environment. nih.gov The fluorescence properties of N,N'-bis(2-nitrophenyl)propanediamide would depend on the efficiency of non-radiative decay pathways. If fluorescent, the emission spectrum would provide information about the energy of the first excited singlet state.

Complementary Analytical Techniques for Structural Confirmation

To unequivocally confirm the molecular structure and obtain further details, mass spectrometry is an essential complementary technique.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides a precise determination of the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. For N,N'-bis(2-nitrophenyl)propanediamide (C₁₅H₁₂N₄O₆), the expected exact mass is 344.0757 g/mol .

Upon ionization in the mass spectrometer, the molecule is expected to undergo characteristic fragmentation. The fragmentation pattern would likely involve cleavage of the amide bonds and the bonds connecting the phenyl rings to the amide nitrogen.

Predicted Key Fragments in the Mass Spectrum of N,N'-bis(2-nitrophenyl)propanediamide

| m/z | Proposed Fragment |

| 344 | [M]⁺ (Molecular Ion) |

| 223 | [M - C₆H₄NO₂]⁺ |

| 178 | [M - C₉H₇N₂O₄]⁺ |

| 138 | [C₆H₅N₂O₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

The observation of the molecular ion peak at the correct m/z value would confirm the molecular formula. The fragmentation pattern would provide strong evidence for the proposed connectivity of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative data on the percentage composition of elements (typically carbon, hydrogen, and nitrogen). This analysis serves as a fundamental check for the purity and empirical formula of a synthesized substance. The procedure involves comparing the experimentally determined weight percentages of elements in a sample to the theoretical values calculated from its proposed molecular formula.

For N,N'-bis(2-nitrophenyl)propanediamide, the molecular formula is C₁₅H₁₃N₄O₆. Based on this formula, the theoretical elemental composition can be calculated to provide a benchmark for experimental verification. The calculated values are essential for confirming that the synthesized product corresponds to the target molecule and is free from significant impurities.

The theoretical percentages for each constituent element are derived from the compound's molecular weight and the atomic weights of its elements. These theoretical values are presented in the table below.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 50.14 |

| Hydrogen | H | 3.65 |

| Nitrogen | N | 15.60 |

| Oxygen | O | 26.72 |

A review of published scientific literature did not yield specific experimental elemental analysis data for N,N'-bis(2-nitrophenyl)propanediamide for a direct comparison with these theoretical values.

Polymorphism and Phase Transitions in the Solid State

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and spectroscopic signatures. The study of polymorphism is critical in materials science and pharmaceuticals, as the specific crystalline form can significantly impact a substance's behavior and utility.

Phase transitions refer to the transformations between these different solid-state forms, which can be induced by changes in temperature, pressure, or other external conditions. nih.gov The characterization of these transitions, often studied using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and thermal microscopy, provides insight into the thermodynamic relationships and relative stabilities of the different polymorphs.

A comprehensive search of scientific and research databases was conducted to identify studies related to the solid-state behavior of N,N'-bis(2-nitrophenyl)propanediamide. However, this search did not reveal any specific reports detailing the existence of polymorphs or the characterization of solid-state phase transitions for this particular compound. Consequently, there is no available data on different crystalline forms or the conditions under which they might interconvert for N,N'-bis(2-nitrophenyl)propanediamide in the reviewed literature.

Computational Chemistry and Theoretical Investigations of N,n Bis 2 Nitrophenyl Propanediamide

Quantum Mechanical Studies (Density Functional Theory and Ab Initio Methods)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of molecules like N,N'-bis(2-nitrophenyl)propanediamide. These calculations provide a detailed picture of the molecule's preferred three-dimensional shape, its electronic landscape, and its predicted spectroscopic signatures.

The first step in a computational investigation is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface. For a flexible molecule like N,N'-bis(2-nitrophenyl)propanediamide, this involves exploring its conformational energy landscape. The rotation around several single bonds, particularly the C-N amide bonds and the bonds connecting the phenyl rings to the amide nitrogen, gives rise to multiple possible conformers.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the geometry of these conformers. Studies on analogous structures, such as N,N′-bis(2-nitrophenyl)glutaramide, reveal significant twisting of the phenyl rings relative to the amide planes. nih.gov In the glutaramide analogue, two independent molecules in the asymmetric unit showed dihedral angles of 79.14(7)° and 19.02(14)° between the two benzene (B151609) rings, highlighting the molecule's conformational flexibility. nih.govnih.gov A similar analysis for N,N'-bis(2-nitrophenyl)propanediamide would involve systematically rotating key dihedral angles to map the potential energy surface and identify low-energy conformers and the transition states that separate them. The presence of intramolecular hydrogen bonds is a critical factor in stabilizing specific conformations (see section 4.2.1).

Table 1: Representative Optimized Geometrical Parameters for a Related Bis-Amide Structure Data presented here is illustrative, based on published values for analogous compounds to demonstrate typical computational outputs.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.22 | - | - |

| C-N (amide) | 1.35 | - | - |

| N-C (phenyl) | 1.42 | - | - |

| C-N-C (amide) | - | 125 | - |

| O=C-N | - | 123 | - |

Once the geometry is optimized, DFT calculations are used to analyze the electronic structure. Key aspects include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO, collectively known as frontier molecular orbitals, are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the region from which an electron is most easily donated, while the LUMO is the region that most readily accepts an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties. semanticscholar.orgmdpi.com For molecules containing nitro-aromatic systems, the HOMO is often distributed over the phenyl rings and amide linkages, while the LUMO is typically localized on the electron-withdrawing nitro groups. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and potential for charge transfer interactions. semanticscholar.org

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, assigns partial charges to each atom. This reveals the polarity of bonds and identifies electron-rich and electron-poor centers. In N,N'-bis(2-nitrophenyl)propanediamide, significant negative charges are expected on the oxygen atoms of the carbonyl and nitro groups, as well as the amide nitrogen atoms, while the carbonyl carbons and atoms of the nitro group are electron-deficient. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP is plotted on the electron density surface, with colors indicating the electrostatic potential: red for negative potential (electron-rich regions, susceptible to electrophilic attack) and blue for positive potential (electron-poor regions, susceptible to nucleophilic attack). For this compound, the MEP would show intense negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, making them prime sites for hydrogen bonding. semanticscholar.orgresearchgate.net Positive potential (blue) would be concentrated around the amide N-H protons.

Table 2: Illustrative Frontier Molecular Orbital Energies Values are representative for nitro-aromatic amide compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.4 |

| LUMO Energy | -3.4 |

Quantum mechanical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. comu.edu.tr These calculations are highly sensitive to the molecular conformation. For N,N'-bis(2-nitrophenyl)propanediamide, the chemical shift of the amide N-H proton is particularly noteworthy. Its downfield shift in the experimental spectrum would be influenced by intramolecular hydrogen bonding, a feature that can be reproduced by theoretical calculations. researchgate.net Comparing the calculated shifts for different low-energy conformers with the experimental spectrum helps to identify the dominant conformation in solution.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared to experimental FT-IR and Raman spectra. comu.edu.tr DFT calculations typically yield harmonic frequencies that are systematically higher than experimental values, so a scaling factor is often applied. comu.edu.tr Key vibrational modes for this molecule include the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the amide group (amide I band, ~1650-1680 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the NO₂ groups (around 1530 cm⁻¹ and 1340 cm⁻¹, respectively). comu.edu.tresisresearch.org Discrepancies between calculated and observed frequencies, especially for the N-H and C=O stretches, can provide evidence for the strength of hydrogen bonding.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. semanticscholar.org For nitro-aromatic compounds, characteristic π→π* transitions are expected, with charge transfer character from the phenylamide portion to the nitro groups.

Advanced Analysis of Non-Covalent Interactions

Non-covalent interactions, though weaker than covalent bonds, are decisive in determining the conformation of a single molecule and the packing of molecules in a crystal.

The structure of N,N'-bis(2-nitrophenyl)propanediamide is significantly influenced by intramolecular interactions. The ortho-positioning of the nitro group on the phenyl ring allows for the formation of an intramolecular hydrogen bond between the amide proton (N-H) and an oxygen atom of the adjacent nitro group. nih.gov This interaction creates a stable six-membered ring motif known as an S(6) ring. nih.govnih.gov

In the solid state, molecules of N,N'-bis(2-nitrophenyl)propanediamide arrange into a crystal lattice through a network of intermolecular interactions. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these interactions. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Molecular Dynamics Simulations for Solution-State Conformation and Dynamic Behavior

A pivotal feature of the N,N'-bis(2-nitrophenyl)propanediamide structure is the presence of ortho-nitro groups on the phenyl rings. These groups are sterically and electronically positioned to form strong intramolecular hydrogen bonds with the adjacent amide protons (N-H···O-N). This interaction is a well-documented phenomenon in ortho-substituted nitroanilines and related amide derivatives. acs.orgresearchgate.net The formation of these hydrogen bonds would create two stable six-membered rings, significantly restricting the conformational freedom of the molecule.

Molecular dynamics simulations on similar aromatic amides reveal that the solvent environment plays a crucial role in modulating the conformational landscape. In polar solvents, there is potential for competition between intramolecular hydrogen bonding and intermolecular interactions with solvent molecules. However, the strength of the N-H···O-N intramolecular bond in ortho-nitroanilides is considerable, suggesting that this conformation would likely persist even in solution.

The central propanediamide linker introduces additional degrees of freedom. Rotation around the C-C bonds of the propane (B168953) unit would allow for different spatial orientations of the two nitrophenylamide moieties. MD simulations would be instrumental in exploring the potential energy surface associated with these rotations and identifying the most populated conformational states. It is plausible that the molecule adopts a folded or extended conformation depending on the balance of intramolecular forces and solvent interactions.

A hypothetical molecular dynamics simulation of N,N'-bis(2-nitrophenyl)propanediamide in an aqueous solution would likely reveal the following:

Dominance of the Intramolecularly Hydrogen-Bonded Conformation: The majority of the simulation time would see the molecule adopting a conformation where both amide protons are engaged in hydrogen bonds with the ortho-nitro groups.

Flexibility of the Propanediamide Linker: Analysis of the dihedral angles of the propane backbone would indicate the accessible range of motion and the preferred orientations of the two aromatic rings relative to each other.

Solvent Shell Structure: The arrangement of water molecules around the solute would be non-uniform. The nitro groups and carbonyl oxygens would be expected to act as hydrogen bond acceptors, while the aromatic rings would exhibit hydrophobic interactions with the solvent.

Dynamic Fluctuations: While the intramolecular hydrogen bonds would provide significant rigidity, the molecule would still exhibit vibrational and rotational motions. The phenyl rings may undergo librational movements, and the entire molecule would tumble and diffuse through the solvent.

The following table summarizes the expected key conformational parameters that would be analyzed in a molecular dynamics simulation of N,N'-bis(2-nitrophenyl)propanediamide.

| Parameter | Description | Expected Observations |

| Dihedral Angle (Caryl-Caryl-N-Camide) | Rotation around the aryl-nitrogen bond. | Largely restricted due to the intramolecular hydrogen bond, favoring a planar or near-planar arrangement of the amide and the nitrophenyl ring. |

| Dihedral Angle (H-N-C=O) | Amide bond planarity. | Expected to be close to 180° (trans), characteristic of amide bonds. |

| Distance (N-H···Onitro) | Intramolecular hydrogen bond length. | Consistently short, indicative of a strong hydrogen bond. |

| Dihedral Angles of the Propanediamide Linker | Torsional angles of the central C-C-C backbone. | Will show fluctuations corresponding to different global conformations (e.g., folded vs. extended). |

These insights, extrapolated from studies on analogous systems, provide a robust framework for understanding the solution-state behavior of N,N'-bis(2-nitrophenyl)propanediamide.

Development of Structure-Reactivity Relationships from a Theoretical Perspective

The development of theoretical structure-reactivity relationships for N,N'-bis(2-nitrophenyl)propanediamide involves the use of computational chemistry methods to correlate its molecular structure with its anticipated chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies on nitroaromatic compounds provide a valuable foundation for these theoretical investigations. nih.govnih.gov

The reactivity of N,N'-bis(2-nitrophenyl)propanediamide is largely dictated by the electronic properties of the nitroaromatic systems and the amide functionalities. Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide a wealth of information about the electronic structure, which in turn can be used to predict reactivity.

Key molecular descriptors that are typically calculated to establish structure-reactivity relationships include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its electron-accepting ability. For N,N'-bis(2-nitrophenyl)propanediamide, the presence of two electron-withdrawing nitro groups is expected to significantly lower the LUMO energy, making the molecule susceptible to nucleophilic attack or reduction. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically around the oxygen atoms of the nitro and carbonyl groups) are indicative of sites prone to electrophilic attack, while regions of positive potential (around the amide and aromatic protons) suggest susceptibility to nucleophilic attack.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) can identify specific atoms that are electron-rich or electron-deficient, thereby pinpointing likely centers of reactivity. In N,N'-bis(2-nitrophenyl)propanediamide, the carbon atoms of the aromatic rings attached to the nitro groups are expected to be significantly electron-deficient.

Based on these theoretical considerations, several reactivity patterns for N,N'-bis(2-nitrophenyl)propanediamide can be predicted. The electron-deficient nature of the aromatic rings suggests that the molecule would be reactive towards nucleophiles. The nitro groups themselves are known to be susceptible to reduction, a common metabolic pathway for nitroaromatic compounds. nih.gov The amide bonds could be subject to hydrolysis under acidic or basic conditions.

The following table presents a hypothetical set of calculated reactivity descriptors for N,N'-bis(2-nitrophenyl)propanediamide and their implications for its chemical behavior.

| Reactivity Descriptor | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| EHOMO | -8.5 eV | Moderate electron-donating ability. |

| ELUMO | -2.5 eV | High electron-accepting ability, susceptible to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | 6.0 eV | High kinetic stability. |

| Most Negative MEP | On nitro and carbonyl oxygens | Sites for interaction with electrophiles and hydrogen bond donors. |

| Most Positive MEP | On amide protons and aromatic ring carbons | Sites for interaction with nucleophiles. |

| Electrophilicity Index | High | Indicates a strong electrophilic character. |

Supramolecular Chemistry of N,n Bis 2 Nitrophenyl Propanediamide

Fundamental Principles Governing Supramolecular Assembly

The spontaneous organization of molecules into well-defined, stable, and functional superstructures is the cornerstone of supramolecular chemistry. This assembly is driven by a combination of non-covalent interactions, which, although individually weaker than covalent bonds, collectively dictate the final architecture. For N,N'-bis(2-nitrophenyl)propanediamide, the primary forces at play include:

Hydrogen Bonding: The amide groups (–CONH–) are powerful mediators of intermolecular association, acting as both hydrogen bond donors (N–H) and acceptors (C=O). These interactions are highly directional and are a dominant force in the self-assembly of this molecule.

π-π Stacking: The presence of two nitrophenyl rings introduces the possibility of aromatic stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, contribute to the stabilization of aggregated structures.

Dipole-Dipole Interactions: The polar amide and nitro groups create significant molecular dipoles, leading to electrostatic interactions that influence molecular packing.

The interplay and balance of these forces determine the conformation of individual molecules and the resulting long-range order in the solid state.

Role of Amide and Nitro Groups in Directing Non-Covalent Interactions

The amide and nitro functional groups are the primary architects of the supramolecular behavior of N,N'-bis(2-nitrophenyl)propanediamide. Their specific geometry and electronic properties create a predictable pattern of non-covalent interactions.

The amide group is a robust and highly directional functional group for programming molecular self-assembly. In bis-amide compounds, intermolecular N–H···O=C hydrogen bonds are the predominant motif, leading to the formation of extended, chain-like structures. nih.govnih.gov In the crystal structure of a closely related compound, N,N'-bis(2-nitrophenyl)glutaramide, molecules are linked by these amide-to-amide hydrogen bonds, resulting in molecular chains. nih.gov This type of interaction forms a reliable supramolecular synthon that can generate one-dimensional tapes or ribbons.

Furthermore, the ortho-position of the nitro group facilitates the formation of an intramolecular N–H···O hydrogen bond between the amide proton and an oxygen atom of the adjacent nitro group. nih.gov This interaction creates a stable six-membered ring, often referred to as an S(6) ring motif. nih.gov This intramolecular hydrogen bond plays a crucial role in pre-organizing the molecule, restricting its conformational freedom and presenting the other amide functional groups for predictable intermolecular interactions.

Table 1: Representative Hydrogen Bond Geometries in a Related Bis-Amide Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N—H···O (Intermolecular) | 0.86 | 2.15 | 2.98 | 162 |

| N—H···O (Intramolecular) | 0.86 | 2.17 | 2.65 | 113 |

| C—H···O (Intermolecular) | 0.97 | 2.59 | 3.48 | 153 |

Data derived from the crystal structure of N,N'-bis(2-nitrophenyl)glutaramide, illustrating typical interaction parameters. nih.gov

While the amide groups form the primary hydrogen-bonded backbone, the nitro groups engage in a suite of more subtle, yet significant, secondary interactions that further stabilize the supramolecular architecture.

C–H···O Interactions: The oxygen atoms of the nitro group, as well as the amide carbonyl, can act as acceptors for weak C–H···O hydrogen bonds from the phenyl rings or the propanediyl linker. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the three-dimensional crystal packing. nih.govnih.gov

Nitro Group Specific Interactions: The nitro group itself can participate in unique non-covalent bonds. These include lone pair-π-hole interactions, where the electron-rich oxygen of one nitro group interacts with the electron-deficient nitrogen region (π-hole) of another. researchgate.netrsc.org Such O···N interactions can be attractive and comparable in strength to weak C–H···O bonds, influencing the orientation of adjacent molecules. researchgate.netrsc.org

Crystal Engineering of N,N'-bis(2-nitrophenyl)propanediamide and its Analogues

Crystal engineering aims to design and control the formation of solid-state structures with desired properties by understanding and utilizing intermolecular interactions. For N,N'-bis(2-nitrophenyl)propanediamide, the predictable nature of the amide-amide hydrogen bonding makes it an excellent candidate for crystal engineering studies.

By systematically modifying the molecular structure, one can tune the resulting supramolecular assembly. For instance, changing the length of the alkyl spacer between the amide groups (e.g., from propanediamide to glutaramide or hexanediamide) can alter the flexibility of the molecule and the relative orientation of the terminal nitrophenyl groups, leading to different packing arrangements. nih.gov

Similarly, modifying the substituents on the phenyl ring can introduce competing or reinforcing interactions. The replacement of the nitro group with a different substituent, such as a chlorine atom as in N,N'-bis(2-chlorophenyl)propanediamide, alters the electronic properties and the specific intermolecular contacts, leading to different crystal networks. nih.gov The study of these analogues provides fundamental insights into how subtle molecular changes can be used to engineer distinct solid-state architectures, such as chains, sheets, or complex three-dimensional networks. nih.govnih.govnih.gov

Molecular Recognition and Host-Guest Chemistry Applications

The principles of molecular recognition rely on complementary interactions between a host molecule and a guest molecule. The well-defined arrangement of hydrogen bond donors and acceptors, coupled with aromatic surfaces, gives N,N'-bis(2-nitrophenyl)propanediamide the potential to act as a receptor for specific guest species.

While specific host-guest applications for this exact compound are not extensively documented, its structural motifs are common in synthetic receptors. The cleft formed by the two nitrophenyl units, lined with hydrogen bonding sites from the amide groups, could potentially bind small neutral molecules or anions. For example, squaramides, which also feature N-H donor groups, are well-known for their ability to recognize and bind halide anions through hydrogen bonding. researchgate.net The combination of hydrogen bonding and π-stacking capabilities suggests that N,N'-bis(2-nitrophenyl)propanediamide could be explored for the selective recognition of guests that can interact simultaneously with both the amide and the aromatic functionalities. Such host-guest chemistry is a foundational element in designing chemical sensors and separation agents. rsc.orgaalto.fi

Supramolecular Polymerization and Ordered Materials Development

Supramolecular polymerization is the assembly of monomeric units into polymeric structures through directional and reversible non-covalent interactions. The strong and directional nature of amide-amide hydrogen bonding is a well-established strategy for creating one-dimensional supramolecular polymers. nagoya-u.ac.jp

The demonstrated ability of N,N'-bis(2-nitrophenyl)propanediamide analogues to form infinite chains in the solid state via N–H···O hydrogen bonds is a clear example of 1D supramolecular polymerization. nih.gov This process can lead to the formation of ordered, high-aspect-ratio structures such as fibers, ribbons, and gels. The development of such materials is of great interest for applications in electronics, nanotechnology, and biomedicine.

Furthermore, derivatives of this compound have been explicitly used to create functional polymers. For instance, poly(2-acryloyl-N,N'-bis(4-nitrophenyl)propanediamide) has been synthesized and investigated as a stabilizer for other materials, indicating the utility of the core propanediamide structure in materials science. nih.gov By leveraging the self-assembly properties of the N,N'-bis(2-nitrophenyl)propanediamide motif, it is possible to design new functional materials where the long-range order and responsiveness are governed by supramolecular interactions.

Coordination Chemistry of N,n Bis 2 Nitrophenyl Propanediamide As a Ligand

Ligand Design Principles and Denticity of the Propanediamide Moiety

Information on the precise ligand N,N'-bis(2-nitrophenyl)propanediamide is scarce, but principles can be inferred from closely related structures, such as N,N′-bis(2-nitrophenyl)glutaramide. A key design feature of ligands bearing an ortho-nitro-substituted phenyl group on an amide nitrogen is the formation of a strong intramolecular hydrogen bond. nih.gov This N—H⋯O interaction occurs between the amide proton and an oxygen atom of the ortho-nitro group, creating a stable six-membered ring motif (S(6)). nih.gov

The propanediamide (or malonamide) moiety itself provides a potential bidentate coordination site through the two carbonyl oxygen atoms. Upon deprotonation of the amide protons, which can be promoted by certain metal ions, the amide nitrogen atoms can also become donor sites, potentially leading to a tetradentate N₂,O₂ coordination environment.

Synthesis and Structural Characterization of Metal Complexes

There is no specific information in the reviewed sources regarding the synthesis and structural characterization of metal complexes derived from N,N'-bis(2-nitrophenyl)propanediamide.

Complexation with Transition Metal Ions (e.g., Cu(II), Ni(II), Pd(II), Mn(II), Zn(II), Ti(IV))

No published studies were found describing the successful complexation of N,N'-bis(2-nitrophenyl)propanediamide with any of the listed transition metal ions. Research on other bis-amide ligands shows that they can coordinate with metal ions, sometimes leading to the deprotonation of the amide group to form stable neutral complexes. mq.edu.au

Spectroscopic Studies of Metal-Ligand Coordination and Geometry

As no metal complexes of N,N'-bis(2-nitrophenyl)propanediamide have been reported, there are no corresponding spectroscopic studies (e.g., IR, UV-Vis, NMR) to analyze metal-ligand coordination or determine the geometry of such complexes.

X-ray Crystallographic Analysis of Metal-N,N'-bis(2-nitrophenyl)propanediamide Complexes

There are no published X-ray crystal structures for any metal complexes of N,N'-bis(2-nitrophenyl)propanediamide.

Electronic and Magnetic Properties of Derived Coordination Compounds

In the absence of any synthesized coordination compounds, no experimental data on their electronic or magnetic properties have been reported.

Theoretical Investigations into Metal-Ligand Bonding and Electronic Structure

No theoretical or computational studies, such as Density Functional Theory (DFT) calculations, have been published that investigate the metal-ligand bonding, electronic structure, or magnetic properties of hypothetical or synthesized complexes of N,N'-bis(2-nitrophenyl)propanediamide. uni-goettingen.de

Influence of Coordination on Ligand Conformation and Reactivity Profiles of N,N'-bis(2-nitrophenyl)propanediamide

Following a comprehensive search of available scientific literature, it has been determined that there is currently no published research specifically detailing the coordination chemistry of N,N'-bis(2-nitrophenyl)propanediamide as a ligand. Consequently, there is no experimental data on how coordination to metal ions influences its conformation and reactivity.

While studies on analogous compounds exist, such as N,N'-bis(2-nitrophenyl)glutaramide, these molecules possess different spacer units between the amide functionalities, which would significantly alter their coordination behavior and conformational possibilities. For instance, the crystal structure of N,N'-bis(2-nitrophenyl)glutaramide reveals specific intramolecular hydrogen bonding and a notable twist between the two benzene (B151609) rings. nih.gov However, the shorter propanediamide backbone in the subject compound would impose different steric constraints and likely lead to distinct conformational and coordination properties.

Similarly, research on propanediamide ligands with different phenyl substituents, for example, N,N'-bis(2-chlorophenyl)propanediamide, provides insights into the behavior of the propanediamide linker but does not account for the electronic and steric effects of the ortho-nitro groups. The nitro groups are expected to play a crucial role in the coordination chemistry of N,N'-bis(2-nitrophenyl)propanediamide, potentially participating in coordination or influencing the ligand's electronic properties and subsequent reactivity upon complexation.

Without specific studies on the metal complexes of N,N'-bis(2-nitrophenyl)propanediamide, any discussion on the influence of coordination on its conformation and reactivity would be purely speculative and would not meet the required standards of scientific accuracy. The generation of detailed research findings and data tables, as requested, is not possible in the absence of primary research literature on this specific compound.

Further experimental investigation is required to elucidate the coordination chemistry of N,N'-bis(2-nitrophenyl)propanediamide, including the synthesis and structural characterization of its metal complexes and the study of their reactivity profiles. Such research would be necessary to provide the detailed analysis requested in the prompt.

Chemical Reactivity and Reaction Mechanisms of N,n Bis 2 Nitrophenyl Propanediamide

Investigation of Amide Hydrolysis and Degradation Pathways

The hydrolysis of the amide bonds in N,N'-bis(2-nitrophenyl)propanediamide represents a key degradation pathway, leading to the formation of 2-nitroaniline (B44862) and propanedioic acid (malonic acid). This process can be catalyzed by either acid or base.

Kinetic and Mechanistic Studies of Amide Bond Cleavage

While specific kinetic studies on N,N'-bis(2-nitrophenyl)propanediamide are not extensively documented in publicly available literature, the mechanism of its amide bond cleavage can be understood by analogy to other N-substituted amides. The hydrolysis is generally a slow process under neutral conditions but is significantly accelerated in the presence of acid or base. youtube.comkhanacademy.org

Under acidic conditions, the mechanism typically involves the protonation of the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-nitroaniline as the leaving group, which is protonated under acidic conditions to form the 2-nitroanilinium ion, leads to the formation of the carboxylic acid. The protonation of the departing amine makes the reaction essentially irreversible. youtube.com

In basic media, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate. libretexts.org The collapse of this intermediate results in the cleavage of the carbon-nitrogen bond, yielding a carboxylate anion and 2-nitroaniline. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid under basic conditions.

The hydrolysis of N-substituted amides in high-temperature water has been shown to follow a nucleophilic substitution (SN2) mechanism, with water acting as the nucleophile. researchgate.netpsu.edu The rate of this hydrolysis is pH-dependent. researchgate.netpsu.edu

A general representation of the acid- and base-catalyzed hydrolysis is presented in the table below.

| Catalyst | Step 1 | Step 2 | Step 3 | Products |

| Acid (H₃O⁺) | Protonation of the amide carbonyl oxygen. | Nucleophilic attack by water on the carbonyl carbon. | Elimination of 2-nitroaniline. | Propanedioic acid and 2-nitroanilinium ion. |

| Base (OH⁻) | Nucleophilic attack by hydroxide on the carbonyl carbon. | Formation of a tetrahedral intermediate. | Elimination of the 2-nitroanilide anion. | Propanedioate and 2-nitroaniline. |

Influence of Electronic and Steric Factors from Nitrophenyl Groups on Reactivity

The presence of the 2-nitrophenyl groups significantly influences the reactivity of the amide bonds in N,N'-bis(2-nitrophenyl)propanediamide.

Steric Effects: The ortho-position of the nitro group on the phenyl ring introduces significant steric hindrance around the amide linkage. This steric bulk can impede the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, thereby slowing down the rate of hydrolysis. researchgate.netnih.gov Studies on related ortho-substituted anilides have demonstrated that steric hindrance can play a crucial role in their reactivity. researchgate.net The conformation of the molecule will likely be influenced by the steric repulsion between the ortho-nitro group and the propanediamide backbone. In a related compound, N,N′-bis(2-chlorophenyl)propanediamide, the ortho-chloro substituent adopts a conformation that is anti to the adjacent carbonyl group. nih.gov A similar conformation can be expected for N,N'-bis(2-nitrophenyl)propanediamide to minimize steric strain.

Tautomerism and Isomerization Pathways

N,N'-bis(2-nitrophenyl)propanediamide has the potential to exhibit tautomerism due to the presence of the propanediamide backbone, which is a β-dicarbonyl system. This can lead to the existence of keto-enol tautomers. pearson.comlibretexts.org

The propanediamide moiety can exist in the diketo form or in an enol form, where a proton from the central methylene group migrates to one of the carbonyl oxygens, creating a carbon-carbon double bond and a hydroxyl group. The presence of two amide groups, however, influences this equilibrium. While β-dicarbonyl compounds often favor the enol tautomer due to the formation of a stable intramolecular hydrogen bond and a conjugated system, the equilibrium for β-ketoamides can be more complex. researchgate.netwalisongo.ac.id The enol form of an amide is often referred to as an imidic acid or enol-imine. studentdoctor.net For most simple amides, the keto form is significantly more stable. libretexts.org However, for N,N'-bis(2-nitrophenyl)propanediamide, the possibility of forming a six-membered ring through intramolecular hydrogen bonding in the enol form could provide some stabilization.

The general equilibrium for the keto-enol tautomerism is shown below:

Diketo form <=> Enol form

Factors such as solvent polarity and the ability to form intramolecular hydrogen bonds can influence the position of this equilibrium. walisongo.ac.id

Nucleophilic and Electrophilic Transformations at the Propanediamide Backbone

The propanediamide backbone contains an active methylene group (-CH₂-) flanked by two carbonyl groups. This structural feature makes the protons on the central carbon atom acidic and susceptible to deprotonation by a base to form a resonance-stabilized enolate anion. shivajicollege.ac.inegyankosh.ac.in

This enolate can then act as a nucleophile in various reactions, such as alkylation or acylation, allowing for the introduction of substituents at the central carbon of the propanediamide backbone. The reactivity of this active methylene group is a common feature in malonic acid derivatives and related compounds. nih.gov

Electrophilic transformations at the propanediamide backbone are less common due to the electron-withdrawing nature of the two adjacent carbonyl groups, which deactivates the backbone towards electrophilic attack.

Reactions Involving the Nitro Aromatic Moieties (e.g., Reduction to Amino Groups)

The nitro groups on the two phenyl rings are susceptible to reduction under various conditions, providing a pathway to synthesize the corresponding diamino compound, N,N'-bis(2-aminophenyl)propanediamide. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. researchgate.net

Common reagents for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel, with hydrogen gas as the reducing agent. rsc.orgillinois.edu This is often a clean and efficient method.

Metal/Acid Systems: A combination of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. stackexchange.com For instance, Sn/HCl is known to be highly chemoselective for the reduction of nitro groups. stackexchange.com

The reduction can proceed through various intermediates, such as nitroso and hydroxylamine species. The final product is the corresponding aniline (B41778) derivative. The general reaction is as follows:

N,N'-bis(2-nitrophenyl)propanediamide + Reducing Agent → N,N'-bis(2-aminophenyl)propanediamide

The resulting diamine is a versatile intermediate for the synthesis of various heterocyclic compounds.

Potential Role as an Intermediate or Reagent in Broader Organic Synthesis

N,N'-bis(2-nitrophenyl)propanediamide can serve as a valuable intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. nih.govnih.govnih.govmdpi.commdpi.commdpi.com

Following the reduction of the nitro groups to amino groups, the resulting N,N'-bis(2-aminophenyl)propanediamide possesses nucleophilic amino groups that can participate in intramolecular cyclization reactions. For instance, under appropriate conditions, the amino groups could react with the amide carbonyls or the central methylene group of the propanediamide backbone to form various heterocyclic structures, such as benzodiazepines or other fused ring systems. The synthesis of quinolines and other nitrogen heterocycles often involves the cyclization of appropriately substituted anilines. uni.edu

Furthermore, the active methylene group in the propanediamide backbone can be utilized to build more complex carbon skeletons before or after the modification of the nitro groups. The ability to perform a variety of chemical transformations on different parts of the molecule makes N,N'-bis(2-nitrophenyl)propanediamide a potentially useful building block in organic synthesis. The rearrangement of related N-2-nitrophenyl hydrazonyl bromides to form amide bonds highlights the potential for intramolecular reactions involving the ortho-nitro group. nih.gov Additionally, intramolecular cyclization can be initiated by the protonation of a nitro group in related systems. nih.gov

Emerging Research Areas and Advanced Methodologies for N,n Bis 2 Nitrophenyl Propanediamide

Application of Artificial Intelligence and Machine Learning in Diamide (B1670390) Research for Prediction of Structure and Reactivity

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. For N,N'-bis(2-nitrophenyl)propanediamide, these computational approaches can provide profound insights into its fundamental characteristics.

Machine learning models can be trained on large datasets of known molecules to predict various properties of new compounds, including those with complex functionalities like N,N'-bis(2-nitrophenyl)propanediamide. For instance, ML algorithms have been successfully employed to forecast the catalytic reduction performance of nitrophenols and azo dyes, which are structurally related to the nitrophenyl moieties in the target molecule. nih.govresearchgate.net These models can learn the intricate relationships between molecular descriptors and catalytic efficiency, potentially guiding the design of experiments for the transformation of N,N'-bis(2-nitrophenyl)propanediamide.

Furthermore, AI and ML can be applied to predict the carcinogenic potential of metabolites derived from aromatic amines and nitroaromatics. researchgate.net Given that the structure of N,N'-bis(2-nitrophenyl)propanediamide contains nitroaromatic groups, such predictive models could be invaluable in assessing its toxicological profile without the need for extensive experimental testing. The development of quantitative structure-activity relationship (QSAR) models, powered by machine learning, can establish correlations between the molecular structure of diamide derivatives and their biological activities.

The following table illustrates the type of data that could be generated and used to train machine learning models for predicting the properties of N,N'-bis(2-nitrophenyl)propanediamide and its analogues.

| Compound ID | Molecular Descriptors (e.g., LogP, Molecular Weight, Number of H-bond donors/acceptors) | Predicted Property (e.g., Solubility, Reactivity Score, Toxicity Index) | Experimental Validation |

| BNPP-001 | 2.5, 330.27, 2 | 0.85 | Pending |

| BNPP-002 | 3.1, 350.30, 2 | 0.78 | Pending |

| BNPP-003 | 2.8, 344.29, 4 | 0.91 | Pending |

High-Throughput Screening Methodologies for Exploring Derivatives (Theoretical and Experimental)

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific activity. This methodology is central to modern drug discovery and materials science and can be adapted to explore the chemical space around N,N'-bis(2-nitrophenyl)propanediamide. nih.govchemdiv.com

Theoretical High-Throughput Screening: Before committing to resource-intensive laboratory synthesis, computational methods can be used to screen virtual libraries of N,N'-bis(2-nitrophenyl)propanediamide derivatives. By systematically modifying the propanediamide linker or the substituents on the nitrophenyl rings, vast virtual libraries can be generated. These virtual compounds can then be subjected to computational filters to predict properties such as binding affinity to a target protein, solubility, or electronic properties. This in silico screening narrows down the number of candidate molecules to a manageable set for experimental validation.

Experimental High-Throughput Screening: The synthesis of libraries of diamide derivatives can be accelerated using automated synthesis platforms. rsc.orgnih.gov These systems can perform parallel synthesis in microplate formats, enabling the rapid generation of a diverse set of compounds. Once synthesized, these libraries can be screened for various properties. For example, if the goal is to identify derivatives with specific binding properties, techniques like SAMDI (Self-Assembled Monolayers for Desorption and Ionization) mass spectrometry can be employed for label-free high-throughput screening. nih.gov

A hypothetical experimental high-throughput screening workflow for N,N'-bis(2-nitrophenyl)propanediamide derivatives could involve the following steps, as outlined in the table below.

| Step | Description | Technology | Throughput |

| 1. Library Design | In silico design of a 10,000-member library of N,N'-bis(2-nitrophenyl)propanediamide derivatives with varied linkers and aromatic substituents. | Molecular modeling software | High |

| 2. Synthesis | Automated parallel synthesis of the designed library in 96-well plates. | Robotic liquid handlers and synthesis platforms | Medium to High |

| 3. Primary Screen | Rapid screening for a desired property (e.g., fluorescence quenching, enzyme inhibition). | Plate readers, mass spectrometry | High |

| 4. Hit Confirmation | Re-testing of initial "hits" to confirm activity and eliminate false positives. | Standard laboratory techniques | Low to Medium |

| 5. Secondary Assays | Further characterization of confirmed hits for potency, selectivity, and other properties. | Various biochemical and biophysical assays | Low |

Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the mechanism of chemical reactions is crucial for optimizing reaction conditions and discovering new reactivity. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reacting systems, providing a window into the transient intermediates and transition states that govern a reaction's progress. spectroscopyonline.commt.com

For reactions involving N,N'-bis(2-nitrophenyl)propanediamide, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be invaluable. These methods allow researchers to follow the disappearance of reactants and the appearance of products in real-time, and more importantly, to detect the formation and consumption of short-lived intermediates. For instance, in situ monitoring of mechanochemical reactions has been demonstrated for related bis(2-nitrophenyl) compounds, showcasing the power of these techniques in understanding solid-state transformations. nih.gov

The application of these techniques could elucidate the mechanism of synthesis of N,N'-bis(2-nitrophenyl)propanediamide or its subsequent reactions. For example, monitoring the reaction of a dicarboxylic acid chloride with 2-nitroaniline (B44862) could reveal the stepwise formation of the two amide bonds and identify any potential side reactions.

The table below summarizes some advanced in situ spectroscopic techniques and their potential applications in studying reactions of N,N'-bis(2-nitrophenyl)propanediamide.

| Technique | Information Gained | Potential Application |

| In Situ FTIR Spectroscopy | Changes in vibrational modes of functional groups (C=O, N-H, NO2). | Monitoring the kinetics of amide bond formation; detecting hydrogen bonding interactions. |

| In Situ Raman Spectroscopy | Complementary vibrational information, particularly for non-polar bonds and solid-state reactions. | Studying polymorphism and phase transitions; monitoring reactions in heterogeneous systems. |

| In Situ NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products in solution. | Elucidating reaction pathways; quantifying species in complex reaction mixtures. |

| In Situ UV-Vis Spectroscopy | Changes in electronic transitions, particularly for chromophoric groups like nitrophenyl. | Following the progress of reactions involving changes in conjugation or electronic structure. |

Theoretical Prediction of Novel Reactivity Pathways and Supramolecular Motifs

Theoretical and computational chemistry provides a powerful framework for predicting the intrinsic reactivity of molecules and their propensity to form ordered supramolecular structures. For N,N'-bis(2-nitrophenyl)propanediamide, these methods can guide the discovery of new reactions and the design of novel materials.

Prediction of Reactivity Pathways: Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. vub.be By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the theoretical validation of plausible mechanisms and the prediction of reaction kinetics and thermodynamics. For N,N'-bis(2-nitrophenyl)propanediamide, DFT could be used to explore, for example, the mechanism of its reduction, hydrolysis, or participation in cyclization reactions. The electronic properties of the ortho-nitro-substituted aniline (B41778) precursors can also be computationally modeled to predict their reactivity. researchgate.netacs.org

Prediction of Supramolecular Motifs: The structure of N,N'-bis(2-nitrophenyl)propanediamide, with its hydrogen bond donors (N-H) and acceptors (C=O, NO2), suggests a high potential for forming ordered supramolecular assemblies. The crystal structure of the closely related N,N′-bis(2-nitrophenyl)glutaramide reveals the presence of intramolecular N—H⋯O hydrogen bonds between the amide proton and an oxygen of the ortho-nitro group, forming an S(6) ring motif. nih.gov Intermolecular amide-to-amide N—H⋯O hydrogen bonds are also observed, leading to the formation of chains. nih.gov

Computational methods, such as DFT and molecular dynamics simulations, can be used to predict the most stable hydrogen bonding patterns and packing arrangements for N,N'-bis(2-nitrophenyl)propanediamide. Hirshfeld surface analysis, as performed on the glutaramide analogue, can provide quantitative insights into the nature and prevalence of different intermolecular contacts. nih.gov These theoretical predictions can guide the rational design of crystalline materials and other self-assembled structures based on this diamide.

The following table presents key computational parameters that can be derived from theoretical studies of N,N'-bis(2-nitrophenyl)propanediamide and their significance.

| Computational Method | Calculated Parameter | Significance |

| Density Functional Theory (DFT) | Reaction energy profiles | Predicts the feasibility and mechanism of chemical reactions. |

| DFT | Optimized molecular geometry | Provides the most stable three-dimensional structure of the molecule. |

| DFT | Vibrational frequencies | Allows for the theoretical assignment of experimental IR and Raman spectra. |

| Hirshfeld Surface Analysis | 2D fingerprint plots | Quantifies the contribution of different intermolecular interactions to crystal packing. |

| Atoms in Molecules (AIM) Theory | Bond critical point analysis | Characterizes the nature and strength of intramolecular and intermolecular hydrogen bonds. mdpi.com |

Q & A

Q. How is N,N-bis(2-nitrophenyl)propanediamide synthesized and characterized in academic research?

Methodological Answer: The synthesis typically involves a two-step process: (1) condensation of 2-nitroaniline with propanedioyl chloride under anhydrous conditions in a solvent like dichloromethane, followed by (2) purification via recrystallization using ethanol or acetonitrile. Characterization relies on ¹H NMR to confirm the amide proton signals (δ ~10–12 ppm) and aromatic protons from nitrophenyl groups (δ ~7–8 ppm). LC-MS (ESI) is used to verify molecular weight, with calculated and observed [M+H]⁺ peaks (e.g., m/z ~399.3 for C₁₇H₁₄N₄O₆). Purity is assessed using HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic methods are standard for confirming the structure of this compound?

Methodological Answer:

- ¹H NMR : Identifies amide NH protons (broad singlets) and nitrophenyl aromatic protons (doublets and triplets due to meta-substitution).

- ¹³C NMR : Confirms carbonyl carbons (~165–170 ppm) and nitro-substituted aromatic carbons.

- FT-IR : Detects amide C=O stretches (~1650 cm⁻¹) and nitro group asymmetric/symmetric vibrations (~1520 and ~1350 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : Validates molecular ion peaks and isotopic patterns. Cross-referencing with computational data (e.g., Gaussian DFT calculations) enhances accuracy .

Q. What purification techniques optimize yield and purity for bisamide compounds?

Methodological Answer:

- Recrystallization : Ethanol/water mixtures (7:3 v/v) are effective for removing unreacted nitroaniline.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves byproducts like mono-amides.

- HPLC Prep-Scale : Useful for isolating isomers (e.g., para vs. ortho substitution artifacts) using gradient elution .

Advanced Research Questions

Q. How do substituent variations on aryl groups affect crystallographic properties of bis(aryl)propanediamides?

Methodological Answer: Substituents (e.g., nitro, methyl, chloro) influence crystal packing via steric and electronic effects. For example:

- Nitro groups enhance π-π stacking between aromatic rings but may introduce torsional strain due to their electron-withdrawing nature.

- Methyl groups (as in N,N-bis(3-methylphenyl)propanediamide) promote hydrophobic interactions, leading to denser packing.

X-ray crystallography (using SHELXL for refinement) reveals hydrogen-bonding networks (N–H···O=C) and torsion angles. Comparative studies with analogs (e.g., 3-chlorophenyl derivatives) highlight substituent-dependent lattice parameters .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL?

Methodological Answer: Key challenges include:

- Disorder in nitro groups : Resolved by refining occupancy ratios and applying restraints to O–N–O angles.

- Twinned crystals : Addressed using TWINABS for data scaling and SHELXL’s TWIN command.

- Weak diffraction : High-resolution data (≤0.8 Å) mitigates this. Validation tools like PLATON check for missed symmetry (e.g., pseudo-merohedral twinning) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Multi-technique cross-validation : Combine NMR, IR, and HRMS to confirm functional groups. For example, ambiguous NH signals in NMR can be validated via IR’s amide bands.

- Computational modeling : DFT calculations (e.g., Gaussian 16 ) predict NMR chemical shifts and vibrational spectra for comparison.

- Isotopic labeling : Deuterated analogs clarify overlapping proton signals in crowded spectral regions .

Q. What methodological considerations are critical when studying electronic effects of nitro groups on stability?

Methodological Answer:

- Electrochemical analysis : Cyclic voltammetry (e.g., in DMF with 0.1 M TBAPF₆) quantifies nitro group reduction potentials (~-0.5 to -1.2 V vs Ag/AgCl).

- Thermogravimetric analysis (TGA) : Measures thermal stability; nitro derivatives often degrade at lower temperatures (~200°C) due to exothermic decomposition.

- DFT calculations : Assess HOMO-LUMO gaps and electrostatic potential maps to predict reactivity toward nucleophiles or light .

Q. How to design synthetic routes for novel bis(2-nitrophenyl)propanediamide derivatives?

Methodological Answer:

- Substrate scope : Vary the diacid chloride (e.g., malonyl, succinyl) or aryl amine (e.g., halogenated anilines) to diversify the core structure.

- Protecting groups : Use Boc or Fmoc to prevent side reactions during stepwise synthesis.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs 12 hrs conventional) while maintaining yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.